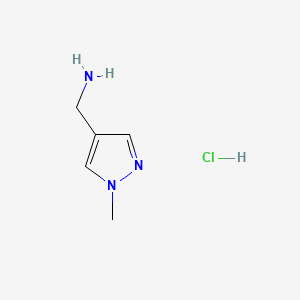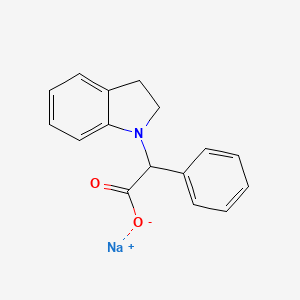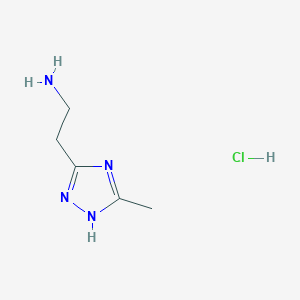
2-(3-Methoxyphenyl)acetamidoxime hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)acetamidoxime hydrochloride (2-MPAOH) is an organic compound with a wide range of applications in scientific research. It is a derivative of acetamidoxime and can be used as a reagent to synthesize a variety of compounds. Its chemical formula is C9H12ClNO2, and it is usually colorless or white in appearance. 2-MPAOH is widely used in organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Pharmacological and Biochemical Effects
- Effects on Central Monoamine Neurons in Rats : A study on a similar compound, 1, 2-benzisoxazole-3-acetamidoxime hydrochloride, suggests that it may influence brain monoamine metabolism, particularly by increasing norepinephrine levels, without inhibiting monoamine oxidase or norepinephrine uptake (Karasawa, Furukawa, Yoshida, & Shimizu, 1976).
Inhibitory Effects on Cyclooxygenases
- Inhibition of Prostanoid Production : A study exploring cyclooxygenase (COX) inhibitors found that certain compounds, including those related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, can inhibit prostanoid production in various tissues, impacting inflammation and pain mechanisms (Warner et al., 2004).
Metabolic Pathways
- Comparative Metabolism in Liver Microsomes : Research comparing the metabolism of chloroacetamide herbicides in human and rat liver microsomes indicates that compounds structurally similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride are metabolized differently in human and rat livers, which is crucial for understanding their pharmacokinetics and toxicity (Coleman, Linderman, Hodgson, & Rose, 2000).
Protein Tyrosine Phosphatase Inhibition
- Inhibition of Protein Tyrosine Phosphatase 1B : Derivatives of 2-(4-methoxyphenyl)ethyl acetamide, closely related to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, have been found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), suggesting potential applications in treating diseases like diabetes (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Serotonin Receptor Inverse Agonism
- Serotonin 2A Receptor Inverse Agonism : A study on a compound similar to 2-(3-Methoxyphenyl)acetamidoxime hydrochloride, namely 2-(4-methoxy-phenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride, showed selective serotonin (5-HT2A) receptor inverse agonist properties, which could have implications for treating conditions like psychosis (Vanover et al., 2004).
Propriétés
IUPAC Name |
N'-hydroxy-2-(3-methoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-8-4-2-3-7(5-8)6-9(10)11-12;/h2-5,12H,6H2,1H3,(H2,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVLDTBGEAJBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=NO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C/C(=N/O)/N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)acetamidoxime hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1392883.png)
![[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride](/img/structure/B1392885.png)



![3-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]propan-1-amine dihydrochloride](/img/structure/B1392894.png)



![4-Chloro-3-iodo-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392899.png)
